4-(5-Bromothiazol-2-yloxy)phenol
Overview
Description
4-(5-Bromothiazol-2-yloxy)phenol, also known as 5-bromo-2-hydroxybenzothiazole, is an organic compound with the molecular formula C9H6BrNO2S and a molecular weight of 272.12 g/mol . This compound is notable for its wide range of applications in scientific research, particularly in organic synthesis and pharmaceutical development.
Preparation Methods
The synthesis of 4-(5-Bromothiazol-2-yloxy)phenol typically involves the reaction of hydroquinone with 2,5-dibromothiazole in the presence of potassium carbonate in dimethylformamide (DMF). This mixture is heated in a microwave oven at 180°C. The organic phase is then washed with brine, dried with magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography on a silica gel column using ethyl acetate/hexane (1/2) as the eluent .
Chemical Reactions Analysis
4-(5-Bromothiazol-2-yloxy)phenol undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, particularly with halogens like bromine and chlorine.
Common reagents used in these reactions include bromine, chlorine, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(5-Bromothiazol-2-yloxy)phenol has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various drugs and pharmaceuticals.
Antifungal and Antibacterial Properties: The compound is known to possess antifungal and antibacterial properties, making it useful in the development of antimicrobial agents.
Material Science:
Mechanism of Action
The mechanism of action of 4-(5-Bromothiazol-2-yloxy)phenol involves its interaction with molecular targets and pathways within biological systems. The compound’s antifungal and antibacterial properties are attributed to its ability to disrupt cellular processes in microorganisms, although the specific molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
4-(5-Bromothiazol-2-yloxy)phenol can be compared with other phenolic and thiazole-containing compounds. Similar compounds include:
5-Bromo-2-hydroxybenzothiazole: Shares structural similarities and is used in similar applications.
2,5-Dibromothiazole: Another thiazole derivative used in organic synthesis.
The uniqueness of this compound lies in its specific combination of a bromothiazole moiety with a phenolic group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-[(5-bromo-1,3-thiazol-2-yl)oxy]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c10-8-5-11-9(14-8)13-7-3-1-6(12)2-4-7/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETQLDVRDGHJRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=NC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80699178 | |
Record name | 4-[(5-Bromo-1,3-thiazol-2-yl)oxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80699178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904961-21-3 | |
Record name | 4-[(5-Bromo-1,3-thiazol-2-yl)oxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80699178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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